2,3,4,5,6-Pentafluorobenzyl alcohol
2,3,4,5,6-Pentafluorobenzyl alcohol
2,3,4,5,6-pentafluorobenzyl alcohol is an organofluorine compound that is benzyl alcohol substituted by fluoro groups at positions 2, 3, 4, 5 and 6. It is a member of benzyl alcohols and an organofluorine compound.
Brand Name:
Vulcanchem
CAS No.:
440-60-8
VCID:
VC21069964
InChI:
InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
SMILES:
C(C1=C(C(=C(C(=C1F)F)F)F)F)O
Molecular Formula:
C7H3F5O
Molecular Weight:
198.09 g/mol
2,3,4,5,6-Pentafluorobenzyl alcohol
CAS No.: 440-60-8
Cat. No.: VC21069964
Molecular Formula: C7H3F5O
Molecular Weight: 198.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,4,5,6-pentafluorobenzyl alcohol is an organofluorine compound that is benzyl alcohol substituted by fluoro groups at positions 2, 3, 4, 5 and 6. It is a member of benzyl alcohols and an organofluorine compound. |
|---|---|
| CAS No. | 440-60-8 |
| Molecular Formula | C7H3F5O |
| Molecular Weight | 198.09 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methanol |
| Standard InChI | InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
| Standard InChI Key | PGJYYCIOYBZTPU-UHFFFAOYSA-N |
| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
| Boiling Point | 181 °C 181.0 °C |
| Melting Point | 37.5 °C |
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